An In-depth Technical Guide to the Spectral Analysis of 2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol
An In-depth Technical Guide to the Spectral Analysis of 2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol
Introduction
2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol is a substituted ethanolamine derivative incorporating both a thiophene and a benzylamine moiety. As with any novel chemical entity in a drug discovery or chemical development pipeline, unambiguous structural confirmation is a critical prerequisite for further investigation. This guide provides a comprehensive overview of the expected spectral characteristics of this compound and outlines the methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct, publicly available experimental spectra for this specific molecule (CAS 76175-41-2) are scarce, this document leverages established principles of spectroscopy and data from structurally analogous compounds to provide a robust predictive framework for its characterization.
The structural features of this molecule—a chiral center, an aromatic thiophene ring, a benzyl group, and exchangeable protons (hydroxyl and amine)—present a rich tapestry for spectroscopic analysis. Understanding the expected data is the first step in confirming the successful synthesis of the target compound and identifying any potential impurities.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to predicting and interpreting its spectral data. The following diagram illustrates the connectivity and key functional groups of 2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol.
Figure 1: Molecular structure of 2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol, highlighting key structural fragments.
This structure allows us to anticipate distinct signals in each spectroscopic analysis, which we will explore in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol, both ¹H and ¹³C NMR will provide critical information on the carbon-hydrogen framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration). The following table summarizes the predicted chemical shifts (δ) in a typical deuterated solvent like CDCl₃.
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Notes |
| -OH, -NH | 1.0 - 4.0 | Broad singlet (br s) | Chemical shift is concentration and temperature dependent. These are exchangeable protons. |
| -CH₂- (benzyl) | ~3.8 | Singlet (s) or AB quartet | A singlet is expected if there is free rotation. If rotation is hindered, the two protons can become diastereotopic, leading to an AB quartet. |
| -CH₂- (backbone) | 2.8 - 3.2 | Doublet of doublets (dd) | These protons are diastereotopic due to the adjacent chiral center and will show geminal coupling and vicinal coupling to the methine proton. |
| -CH- (methine) | 4.8 - 5.2 | Doublet of doublets (dd) | Coupled to the two diastereotopic protons of the adjacent methylene group. |
| Thiophene H5 | ~7.2 - 7.3 | Doublet of doublets (dd) | Coupled to H4 (J ≈ 5 Hz) and H3 (J ≈ 1 Hz). |
| Thiophene H3 | ~6.9 - 7.0 | Doublet of doublets (dd) | Coupled to H4 (J ≈ 3.5 Hz) and H5 (J ≈ 1 Hz). |
| Thiophene H4 | ~6.9 - 7.0 | Doublet of doublets (dd) | Coupled to H5 (J ≈ 5 Hz) and H3 (J ≈ 3.5 Hz). |
| Benzyl Ar-H | 7.2 - 7.4 | Multiplet (m) | The five protons of the benzyl ring will appear as a complex multiplet. |
Causality Behind Predictions:
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The predictions for the thiophene ring protons are based on typical values for 2-substituted thiophenes.[1][2] The electron-withdrawing nature of the ethanolamine substituent will slightly influence these shifts.
-
The benzylic CH₂ protons are adjacent to a nitrogen atom, which deshields them to the ~3.8 ppm region.
-
The chiral center at the carbinol carbon renders the adjacent CH₂ protons diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.
-
The methine proton (-CH-OH) is deshielded by both the adjacent oxygen and the thiophene ring.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Carbon(s) | Predicted δ (ppm) | Notes |
| -CH₂- (benzyl) | ~54 | Typical for a benzylic carbon attached to a nitrogen. |
| -CH₂- (backbone) | ~58 | Aliphatic carbon adjacent to a nitrogen and a chiral center. |
| -CH- (methine) | ~70 | Carbinol carbon, deshielded by the hydroxyl group. |
| Thiophene C3, C4, C5 | 124 - 127 | Aromatic carbons of the thiophene ring.[3] |
| Benzyl Ar-CH | 127 - 129 | Aromatic carbons of the benzyl ring. |
| Benzyl Ar-C (ipso) | ~140 | Quaternary carbon of the benzyl ring attached to the CH₂ group. |
| Thiophene C2 (ipso) | ~148 | Quaternary carbon of the thiophene ring attached to the side chain. |
Causality Behind Predictions:
-
The chemical shifts are estimated based on standard values for similar functional groups.[3][4] The carbinol carbon (-CH-OH) is expected in the 65-75 ppm range. The carbons attached to nitrogen are typically in the 50-60 ppm range.
-
The aromatic region will show multiple peaks for the thiophene and benzyl rings. Specific assignment would require 2D NMR experiments like HSQC and HMBC.
Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
-
To confirm exchangeable protons (-OH, -NH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for these protons will disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, particularly within the ethanolamine backbone and the thiophene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguously assigning quaternary carbons.
-
Figure 2: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Expected Intensity |
| 3300 - 3500 | O-H | Stretch | Broad, Medium |
| 3200 - 3400 | N-H | Stretch | Medium |
| 3000 - 3100 | Aromatic C-H | Stretch | Medium-Weak |
| 2850 - 3000 | Aliphatic C-H | Stretch | Medium-Strong |
| ~1585, ~1466 | Thiophene C=C | Stretch | Medium |
| ~1450, ~1495 | Benzene C=C | Stretch | Medium |
| 1050 - 1150 | C-O | Stretch | Strong |
| ~700, ~764 | Thiophene C-S | Stretch | Medium |
Causality Behind Predictions:
-
The broad O-H stretch is a characteristic feature of alcohols.[5]
-
The N-H stretch of the secondary amine will also be present in the same region, often appearing as a sharper peak superimposed on the broad O-H band.
-
The C=C stretching vibrations of the thiophene ring are well-documented.[1][6]
-
The C-S stretching vibration is a key indicator for the presence of the thiophene ring.[6]
Experimental Protocol for IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method for solid or liquid samples.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum. The instrument's software will automatically subtract the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrometry Data
For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely produce a protonated molecular ion.
-
Molecular Formula: C₁₃H₁₅NOS
-
Molecular Weight: 233.33 g/mol
-
Predicted [M+H]⁺: m/z 234.09
Predicted Fragmentation Pattern: The protonated molecule ([M+H]⁺) is expected to fragment in predictable ways upon collision-induced dissociation (CID) in an MS/MS experiment.
-
Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of H₂O (18 Da) from the protonated molecular ion, leading to a fragment at m/z 216.08.
-
Alpha-Cleavage: Cleavage of the C-C bond between the carbinol carbon and the methylene carbon is highly probable. This would lead to two main fragment ions:
-
A benzylaminomethyl cation at m/z 120.08 ([C₈H₁₀N]⁺).
-
A thiophene-hydroxymethyl cation at m/z 113.01 ([C₅H₅OS]⁺).
-
-
Benzylic Cleavage: The most intense peak in the spectrum of many benzylamines is the tropylium ion or a related fragment at m/z 91.05, formed by cleavage of the bond between the benzylic carbon and the nitrogen.[7]
Figure 3: Predicted ESI-MS/MS fragmentation pathway for 2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap instrument, which can provide high-resolution mass measurements.
-
Full Scan MS:
-
Infuse the sample solution into the ESI source.
-
Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Verify that the measured accurate mass is within 5 ppm of the calculated exact mass (234.0949 for [C₁₃H₁₆NOS]⁺).
-
-
MS/MS Analysis:
-
Select the [M+H]⁺ ion (m/z 234.09) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum (MS/MS) to observe the fragments.
-
Correlate the observed fragments with the predicted fragmentation pathways to confirm the structure.
-
Conclusion
The comprehensive spectroscopic characterization of 2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol is essential for its validation as a chemical entity. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established chemical principles and data from analogous structures. By following the outlined experimental protocols, researchers can systematically acquire and interpret the necessary data to unambiguously confirm the structure and purity of their synthesized compound. The correlation of data across these orthogonal analytical techniques provides a self-validating system, ensuring the highest level of confidence in the final structural assignment.
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